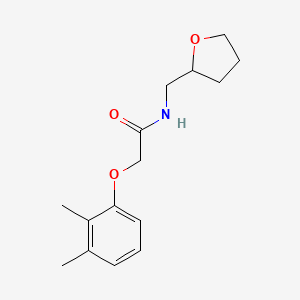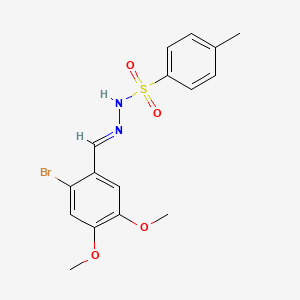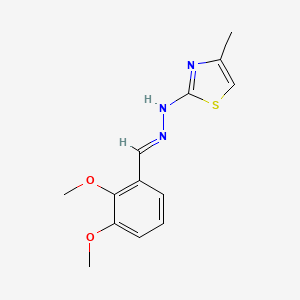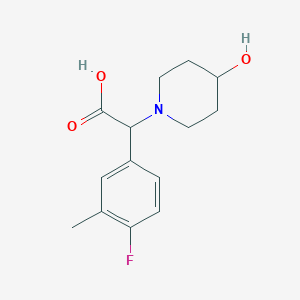![molecular formula C11H10ClN3O B3916617 N-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B3916617.png)
N-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide
描述
N-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide, also known as CCPA, is a synthetic compound that belongs to the pyrazole family. CCPA has been extensively studied for its potential use as a selective adenosine A1 receptor agonist.
作用机制
N-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide exerts its pharmacological effects by binding to the adenosine A1 receptor and activating the downstream signaling pathways. The A1 receptor is coupled to the inhibitory G protein, which leads to the inhibition of adenylate cyclase and a decrease in cyclic AMP levels. This, in turn, leads to the inhibition of calcium channels and the activation of potassium channels, resulting in hyperpolarization of the cell membrane and a decrease in neurotransmitter release.
Biochemical and Physiological Effects
N-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide has been shown to have various biochemical and physiological effects, including:
1. Cardiovascular effects: N-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide has been shown to decrease heart rate, blood pressure, and myocardial oxygen consumption.
2. Neurotransmitter release: N-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide has been shown to decrease the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine.
3. Anti-inflammatory effects: N-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
实验室实验的优点和局限性
N-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. Selectivity: N-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide is a selective adenosine A1 receptor agonist, which makes it an ideal tool for studying the A1 receptor subtype.
2. Potency: N-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide has a high potency for the A1 receptor, which allows for the use of lower concentrations in experiments.
3. Stability: N-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide is stable under physiological conditions, which makes it suitable for in vivo experiments.
Some of the limitations of N-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide include:
1. Species differences: N-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide may have different effects in different species, which can limit its use in animal studies.
2. Off-target effects: N-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide may have off-target effects on other adenosine receptor subtypes, which can complicate the interpretation of results.
3. Solubility: N-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide has limited solubility in water, which can make it difficult to use in some experiments.
未来方向
There are several future directions for research on N-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide. Some of the potential areas of investigation include:
1. Pharmacokinetics: Further studies are needed to determine the pharmacokinetic properties of N-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide, including its absorption, distribution, metabolism, and excretion.
2. Structure-activity relationship: Studies on the structure-activity relationship of N-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide can help to identify more potent and selective A1 receptor agonists.
3. Therapeutic applications: N-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide has potential therapeutic applications in various conditions, including cardiovascular disease, Parkinson's disease, and inflammation. Further studies are needed to determine its efficacy and safety in these conditions.
Conclusion
In conclusion, N-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide is a synthetic compound that has been extensively studied for its potential use as a selective adenosine A1 receptor agonist. N-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide has several advantages and limitations for lab experiments, and its biochemical and physiological effects have been well-characterized. Future research on N-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide can help to further elucidate its mechanism of action, identify more potent and selective A1 receptor agonists, and explore its therapeutic potential in various conditions.
科学研究应用
N-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide has been studied for its potential use as a selective adenosine A1 receptor agonist. Adenosine receptors are G protein-coupled receptors that are widely distributed in the body, and they play a crucial role in various physiological processes, including cardiovascular function, neurotransmission, and inflammation. N-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide has been shown to selectively activate the A1 receptor subtype, which is involved in the regulation of heart rate, blood pressure, and neurotransmitter release.
属性
IUPAC Name |
N-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-7(16)13-11-6-10(14-15-11)8-4-2-3-5-9(8)12/h2-6H,1H3,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJKLCLBDOXJSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NNC(=C1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B3916536.png)
![N-[3-(dimethylamino)propyl]-2,2-diphenylacetamide](/img/structure/B3916543.png)
![ethyl 4-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate](/img/structure/B3916546.png)
![methyl 1-(2-methoxyethyl)-2-methyl-4-[4-(methylthio)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3916554.png)
![6-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B3916559.png)



![ethyl [(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B3916580.png)

![1-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-L-prolinamide](/img/structure/B3916592.png)
![N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B3916607.png)

